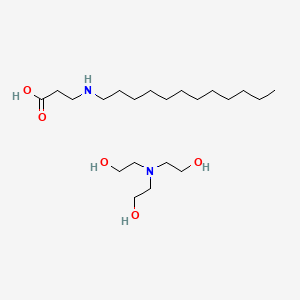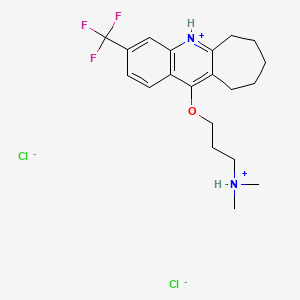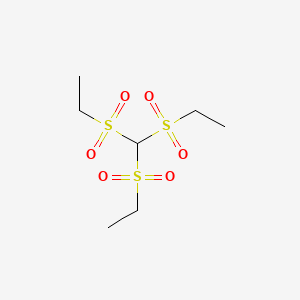
Tris(ethylsulphonyl)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(ethylsulphonyl)methane is an organosulfur compound with the molecular formula C7H16O6S3 It is characterized by three ethylsulphonyl groups attached to a central methane carbon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tris(ethylsulphonyl)methane typically involves the reaction of ethylsulfonyl chloride with a suitable methylene donor under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions: Tris(ethylsulphonyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The ethylsulphonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction results in sulfide derivatives.
科学的研究の応用
Tris(ethylsulphonyl)methane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.
作用機序
The mechanism of action of tris(ethylsulphonyl)methane involves its interaction with specific molecular targets and pathways. The sulfonyl groups are known to participate in various biochemical reactions, including enzyme inhibition and protein modification. These interactions can lead to changes in cellular processes and contribute to the compound’s biological effects.
類似化合物との比較
Tris(methylsulphonyl)methane: Similar structure but with methyl groups instead of ethyl groups.
Tris(phenylsulphonyl)methane: Contains phenyl groups instead of ethyl groups.
Tris(chlorophenyl)methane: Contains chlorophenyl groups.
Uniqueness: Tris(ethylsulphonyl)methane is unique due to its specific ethylsulphonyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
21467-59-4 |
|---|---|
分子式 |
C7H16O6S3 |
分子量 |
292.4 g/mol |
IUPAC名 |
1-[bis(ethylsulfonyl)methylsulfonyl]ethane |
InChI |
InChI=1S/C7H16O6S3/c1-4-14(8,9)7(15(10,11)5-2)16(12,13)6-3/h7H,4-6H2,1-3H3 |
InChIキー |
ZMZMWZJOEIWLQL-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C(S(=O)(=O)CC)S(=O)(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



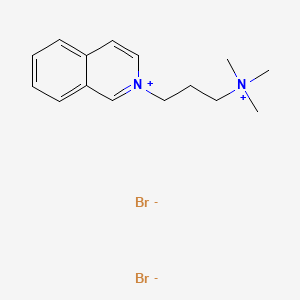

![4-{[4-(Diethylamino)phenyl][4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl}naphthalene-2,7-disulfonate](/img/structure/B13732867.png)
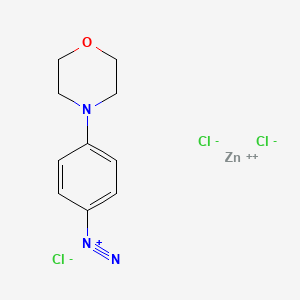
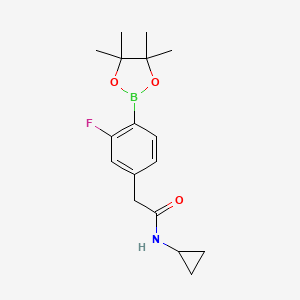
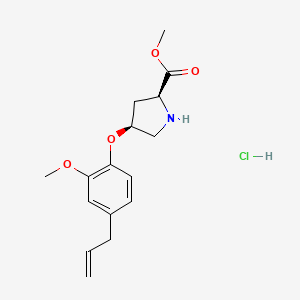
![11,17-Dihydroxy-21-[6-(methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione](/img/structure/B13732891.png)
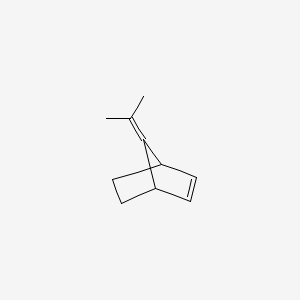
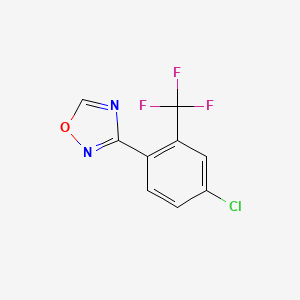

![3-[(5Z)-2-[[3-(2-carboxyethyl)-5-(2,5-dihydro-1H-pyrrol-2-ylmethyl)-1H-pyrrol-2-yl]methylidene]-5-(3,4-dihydro-2H-pyrrol-5-ylmethylidene)pyrrol-3-yl]propanoic acid](/img/structure/B13732907.png)
